molecular formula C19H22N2O5S B2529637 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide CAS No. 946344-08-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2529637
CAS No.: 946344-08-7
M. Wt: 390.45
InChI Key: PQKNMEIBFYTUEC-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound intended for research and development purposes. This chemical features a complex structure incorporating an isothiazolidine dioxide group, a methoxyphenyl ring, and a tolyloxyacetamide moiety. Compounds with similar substructures are often investigated in medicinal chemistry and pharmacology for their potential biological activities, such as enzyme inhibition or receptor modulation. Researchers can utilize this chemical as a key intermediate or a reference standard in various experimental studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-14-6-3-4-7-17(14)26-13-19(22)20-16-12-15(8-9-18(16)25-2)21-10-5-11-27(21,23)24/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKNMEIBFYTUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O4_{4}S
  • Molecular Weight : 320.36 g/mol

The unique structure includes a dioxidoisothiazolidin moiety, which contributes to its biological activity through various mechanisms, including enzyme inhibition and modulation of cell signaling pathways.

Research indicates that this compound exhibits significant biological activity primarily through the following mechanisms:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : The compound has been shown to inhibit CDK2, a critical regulator of the cell cycle. This inhibition can lead to reduced cell proliferation, making it a candidate for cancer therapy.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.
  • Redox Activity : The presence of sulfur and oxygen in its structure allows for redox reactions, which may interact with various biological targets, enhancing its therapeutic potential.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological ActivityMechanismReference
CDK2 InhibitionCell cycle regulation
Antimicrobial EffectsDisruption of microbial metabolism
Redox ReactionsInteraction with biological targets

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cancer Cell Line Studies : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines in vitro. The mechanism was attributed to its ability to induce apoptosis via CDK2 inhibition.
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggest potential applications in developing new antibiotics.
  • Pharmacokinetic Studies : Initial pharmacokinetic evaluations indicate that the compound has favorable absorption characteristics and a moderate half-life, suggesting potential for therapeutic use in chronic conditions .

Comparison with Similar Compounds

Structural Analogues with 1,1-Dioxidoisothiazolidin Moieties

Compounds sharing the 1,1-dioxidoisothiazolidin core exhibit distinct pharmacological and physicochemical profiles:

Compound Name Key Substituents Molecular Weight Pharmacological Activity Reference
Target Compound 2-Methoxyphenyl, o-tolyloxyacetamide 431.5 g/mol* Not explicitly reported (structural focus)
BAI (2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide) Biphenyl, indazole 476.5 g/mol Anti-uterine myoma (inhibits cell proliferation, PARP fragmentation)
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide Cyclohexanecarboxamide, 2-methylphenyl 352.5 g/mol Not explicitly reported

*Molecular weight calculated based on formula C₂₁H₂₅N₃O₅S.

Key Observations :

  • BAI demonstrates potent anti-proliferative effects on uterine myoma cells, attributed to its biphenyl-indazole substituents, which enhance target binding .

Analogues with Phenoxy/Acetamide Backbones

Compounds with phenoxyacetamide or thiadiazole cores highlight the impact of heterocyclic variations:

Compound Name (from ) Core Structure Melting Point (°C) Bioactivity (if reported) Reference
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Thiadiazole, methylthio 135–136 Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Thiadiazole, benzylthio 135–136 Not reported

Key Observations :

  • Melting points for thiadiazole analogs (135–170°C) suggest that the sulfone group in the target compound may elevate its melting point due to stronger intermolecular forces.

Anti-Cancer Acetamide Derivatives

Phenoxy-thiadiazole derivatives () and morpholine-containing compounds () provide insights into substituent-driven activity:

Compound Name (from ) Substituents IC₅₀ (Caco-2 cell line) Reference
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]...} Fluoro-phenoxy, pyridinyl 1.8 µM
Target Compound o-Tolyloxy, 2-methoxyphenyl Not tested

Key Observations :

  • The fluoro-phenoxy group in ’s compound enhances cytotoxicity (IC₅₀ = 1.8 µM), suggesting that electron-withdrawing groups improve anti-cancer activity .
  • The target compound’s methoxy and o-tolyloxy groups may modulate electron density differently, warranting specific cytotoxicity assays.

Solubility and Polarity

  • The 1,1-dioxidoisothiazolidin moiety increases water solubility compared to thioether analogs (e.g., ’s methylthio derivatives) .

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with coupling isothiazolidine and methoxyphenyl intermediates. Critical steps include:

  • Acylation : Reacting the isothiazolidin-2-yl moiety with a methoxyphenyl precursor under anhydrous conditions (e.g., using DCM as a solvent) .
  • Coupling : Introducing the o-tolyloxyacetamide group via nucleophilic substitution, requiring precise temperature control (60–80°C) and catalysts like triethylamine .
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity . Key solvents include DMF and toluene, with reaction times ranging from 4–12 hours depending on the step .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Characterization relies on:

  • IR Spectroscopy : Identifying functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹, sulfonyl S=O at ~1340 cm⁻¹) .
  • NMR :
  • ¹H NMR : Methoxy protons resonate at δ 3.8–3.9 ppm; aromatic protons from o-tolyloxy groups appear as multiplets at δ 6.9–7.5 ppm .
  • ¹³C NMR : Carbonyl carbons (amide) at ~170 ppm; isothiazolidine sulfonyl carbons at ~110 ppm .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 429.4 [M+H]⁺) confirm molecular weight .

Q. What functional groups in this compound contribute to its reactivity and biological interactions?

Critical functional groups include:

  • Amide group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Isothiazolidin-1,1-dioxide : Enhances electrophilicity and stability via sulfonyl groups, potentially influencing kinase inhibition .
  • Methoxy and o-tolyloxy groups : Modulate lipophilicity and steric effects, affecting membrane permeability and target binding .

Advanced Research Questions

Q. What strategies can optimize the yield and purity of this compound during scale-up synthesis?

Methodological improvements include:

  • Continuous Flow Reactors : Reduce side reactions and improve heat distribution for steps like acylation .
  • Catalytic Optimization : Using phase-transfer catalysts (e.g., TBAB) to accelerate coupling reactions .
  • Green Solvents : Replacing DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing yield .
  • In-line Analytics : Employ HPLC monitoring to identify and remove impurities early .

Q. How can researchers evaluate the biological activity of this compound against targets like cyclin-dependent kinase 2 (CDK2)?

A tiered approach is recommended:

  • In Vitro Assays :
  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against recombinant CDK2 .
  • Cellular Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) to assess antiproliferative effects .
    • Molecular Docking : Predict binding modes using software like AutoDock Vina, focusing on interactions with CDK2’s ATP-binding pocket .
    • In Vivo Models : Xenograft studies in rodents to evaluate tumor growth inhibition, paired with pharmacokinetic profiling (e.g., plasma half-life via LC-MS) .

Q. What analytical approaches resolve contradictions in spectral data or biological assay results?

Contradictions arise from impurities or assay variability. Solutions include:

  • Orthogonal Characterization : Cross-validate NMR with high-resolution MS (HRMS) to confirm molecular integrity .
  • Dose-Response Replication : Repeat biological assays with stricter controls (e.g., triplicate runs, standardized cell passage numbers) .
  • Stability Studies : Assess compound degradation under assay conditions (pH, temperature) via HPLC to rule out false negatives .

Q. How to design derivatives of this compound to enhance pharmacological properties while maintaining stability?

Derivative design strategies:

  • Bioisosteric Replacement : Swap o-tolyloxy with pyridyloxy groups to improve solubility without losing affinity .
  • Prodrug Modifications : Introduce ester linkages to the acetamide group for enhanced bioavailability, hydrolyzing in vivo to the active form .
  • SAR Studies : Synthesize analogs with varied methoxy positions and test CDK2 inhibition (see Table 1) .

Table 1: Structure-Activity Relationship (SAR) Trends

Derivative ModificationCDK2 IC₅₀ (nM)Solubility (µg/mL)
Parent Compound12015
3-Methoxy → 3-Fluoro8510
o-Tolyloxy → p-CF₃455

Notes on Evidence Utilization

  • Synthesis protocols were cross-referenced from .
  • Biological activity data prioritized peer-reviewed studies (e.g., CDK2 inhibition in , hypoglycemic models in ).
  • Commercial sources (e.g., BenchChem in ) were excluded per guidelines.

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